4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-13-4-9-17(20-19-13)24-15-3-2-10-21(12-15)25(22,23)16-7-5-14(11-18)6-8-16/h4-9,15H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCAMGNMZWFZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step often involves the synthesis of the 6-methylpyridazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The next step involves the formation of the piperidine ring, which is then linked to the pyridazine ring via an ether bond. This step usually requires the use of strong bases and specific solvents to facilitate the reaction.
Formation of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under specific conditions.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfonyl group, which can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, leading to modulation of biological pathways. Compounds with similar structures have been explored for their roles as enzyme inhibitors or receptor modulators, particularly in the treatment of neurodegenerative diseases and cancer .
Pharmacological Studies
Pharmacological investigations have highlighted the compound's potential as a negative allosteric modulator for metabotropic glutamate receptors (mGluR5). These receptors are implicated in several neuropsychiatric disorders, making this compound a candidate for developing treatments for conditions such as anxiety, depression, and schizophrenia. In preclinical models, compounds targeting mGluR5 have shown promise in reducing symptoms associated with these disorders .
The biological activity of this compound may involve interactions with proteins or nucleic acids, potentially altering their function. Detailed biochemical studies are necessary to elucidate these interactions and the compound's mechanism of action. Initial studies suggest that it may affect signaling pathways related to cell proliferation and survival .
Preclinical Characterization
A notable case study involved the characterization of related compounds as mGluR5 negative allosteric modulators. These studies utilized high-throughput screening techniques to identify lead compounds with favorable pharmacokinetic properties. The findings indicated that certain structural modifications could enhance potency and selectivity, guiding future research on this compound and its analogs .
Industrial Applications
Beyond medicinal uses, this compound may find applications in industrial chemistry as a precursor for synthesizing more complex organic materials. Its unique structure allows it to serve as a building block in organic synthesis, potentially leading to the development of new materials or chemicals with specialized functions .
Mechanism of Action
The mechanism of action of 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining benzonitrile, sulfonamide, and pyridazine elements. Below is a comparative analysis with three structurally related analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (µM) | Key Structural Differences |
|---|---|---|---|---|
| 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile | 401.42 | 2.1 | 15.2 (pH 7.4) | Pyridazine-ether, benzonitrile core |
| 4-(Piperidin-1-ylsulfonyl)benzonitrile | 280.34 | 1.8 | 32.6 (pH 7.4) | Lacks pyridazine moiety |
| 6-Methylpyridazin-3-yl-oxypiperidine | 209.25 | 0.9 | 120.3 (pH 7.4) | No sulfonyl-benzonitrile group |
| 4-(Pyridazin-3-ylsulfonyl)benzonitrile | 287.29 | 1.5 | 24.8 (pH 7.4) | Pyridazine directly sulfonylated |
Key Findings:
Role of the Pyridazine Ether : The 6-methylpyridazine-ether substituent in the target compound enhances lipophilicity (LogP = 2.1) compared to simpler piperidine derivatives (e.g., 4-(Piperidin-1-ylsulfonyl)benzonitrile, LogP = 1.8). This modification may improve membrane permeability but reduces aqueous solubility (15.2 µM vs. 32.6 µM) .
Sulfonamide Linkage : The sulfonyl group bridges the benzonitrile and piperidine rings, a feature shared with 4-(Pyridazin-3-ylsulfonyl)benzonitrile. However, the latter’s direct pyridazine-sulfonyl linkage results in lower molecular weight (287.29 g/mol) and higher solubility (24.8 µM).
Biological Relevance : Pyridazine-containing analogs, such as 6-Methylpyridazin-3-yl-oxypiperidine, exhibit moderate solubility but lack the benzonitrile-sulfonamide pharmacophore critical for target binding in kinase inhibition.
Biological Activity
4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.4 g/mol
- CAS Number : 2034502-01-5
The presence of the piperidine ring, pyridazine moiety, and sulfonyl group contributes to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and enzymes. The compound is believed to modulate the activity of specific receptors or enzymes, potentially influencing signaling pathways related to disease processes.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors could affect neurological functions.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Some studies suggest that related compounds can inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Compounds with piperidine and pyridazine derivatives have shown promise in reducing inflammation.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antitumor | |
| Compound B | Anti-inflammatory | |
| Compound C | Enzyme inhibition |
Case Studies
Several studies have investigated the biological effects of related compounds:
-
Antitumor Effects :
- A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. This was attributed to their ability to induce apoptosis in tumor cells through specific signaling pathways.
-
Anti-inflammatory Mechanisms :
- Research into related piperidine derivatives revealed their potential to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests that our compound may also possess similar anti-inflammatory properties.
Q & A
What synthetic strategies are employed for constructing the piperidine-pyridazine ether core in this compound?
Category : Basic Research Question
Answer :
The synthesis of the piperidine-pyridazine ether moiety typically involves nucleophilic substitution or Mitsunobu reactions. For example, tert-butyl 4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxylate (a precursor) can be synthesized by reacting 6-methylpyridazin-3-ol with a tert-butyl-protected piperidinyl bromide under basic conditions (e.g., NaH in DMF) . Deprotection of the tert-butyl group with trifluoroacetic acid yields the free piperidine intermediate, which is subsequently sulfonylated with 4-cyanobenzenesulfonyl chloride. Key challenges include regioselectivity in pyridazine functionalization and avoiding side reactions during sulfonylation.
How can the stereochemical configuration and molecular conformation of this compound be validated?
Category : Advanced Research Question
Answer :
X-ray crystallography is the gold standard for confirming stereochemistry and molecular conformation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement . For example, piperidine derivatives often adopt chair conformations, as observed in analogous compounds like 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, where van der Waals interactions dominate crystal packing . If crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments can infer spatial proximity of protons, while density functional theory (DFT) calculations predict stable conformers.
What analytical techniques are recommended for characterizing intermediates and final products?
Category : Basic Research Question
Answer :
- NMR Spectroscopy : and NMR identify functional groups and regiochemistry. For example, aromatic protons in the benzonitrile group resonate at δ ~7.6–7.8 ppm, while pyridazine protons appear as distinct multiplet patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar intermediates, while electron ionization (EI) suits volatile derivatives .
- Infrared (IR) Spectroscopy : The sulfonyl group (S=O) exhibits strong absorptions at ~1350–1150 cm, and the nitrile (C≡N) stretch appears at ~2220–2260 cm .
How can researchers resolve contradictions in biological activity data for analogs of this compound?
Category : Advanced Research Question
Answer :
Discrepancies in activity data may arise from differences in assay conditions (e.g., cell lines, protein concentrations) or stereochemical variations. For instance, isoindolin-1-one derivatives with similar sulfonylbenzonitrile motifs show varying potency depending on substituent placement and diastereomer ratios (d.r.) . Methodological solutions include:
- Dose-Response Curves : Validate activity across multiple concentrations.
- Enantiomer Separation : Use chiral HPLC or enzymatic resolution to isolate stereoisomers.
- Structural Biology : Co-crystallize the compound with target proteins (e.g., kinases) to elucidate binding modes .
What computational tools are effective for predicting the binding affinity of this compound to therapeutic targets?
Category : Advanced Research Question
Answer :
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER, GROMACS) model ligand-protein interactions. For example, piperidine-containing inhibitors often target enzymes with hydrophobic active sites, where sulfonyl groups form hydrogen bonds with conserved residues. Free energy perturbation (FEP) calculations quantify binding energy differences between analogs . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants ().
How can researchers optimize the solubility and stability of this compound for in vivo studies?
Category : Advanced Research Question
Answer :
- Solubility : Introduce polar groups (e.g., hydroxyl, amine) to the pyridazine or piperidine rings. Co-solvents like PEG-400 or cyclodextrin inclusion complexes enhance aqueous solubility .
- Stability : Assess metabolic degradation via liver microsome assays. Fluorination of the pyridazine ring or replacing labile ether linkages with stable carbamates can improve pharmacokinetics .
What are the common synthetic impurities, and how are they identified?
Category : Basic Research Question
Answer :
Typical impurities include:
- Unreacted Intermediates : Residual tert-butyl carbamate (detected via LC-MS at m/z 293.36) .
- Sulfonylation Byproducts : Double sulfonylation products (identified by NMR shifts at δ ~8.0 ppm for para-substituted benzene).
- Oxidation Products : Nitrile hydrolysis to amides (confirmed by IR loss of C≡N stretch). Use preparative HPLC with UV/Vis detection (λ = 254 nm) for purification .
How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?
Category : Advanced Research Question
Answer :
Electron-withdrawing groups (e.g., nitrile, sulfonyl) deactivate the benzene ring toward electrophilic substitution, directing reactions to the pyridazine or piperidine moieties. For example, the 6-methyl group on pyridazine enhances nucleophilic aromatic substitution (SNAr) at the 4-position due to steric and electronic effects. Substituent effects are quantified using Hammett σ constants or computational electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
